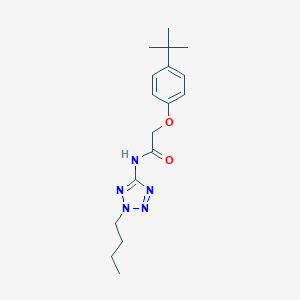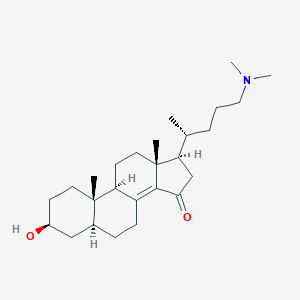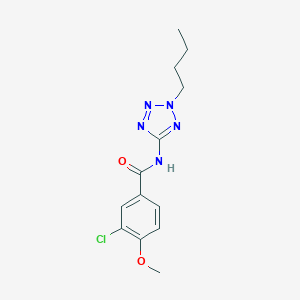![molecular formula C20H15N3O4S2 B237734 N-({3-[(thiophen-2-ylcarbonyl)amino]phenyl}carbamothioyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B237734.png)
N-({3-[(thiophen-2-ylcarbonyl)amino]phenyl}carbamothioyl)-1,3-benzodioxole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-({3-[(thiophen-2-ylcarbonyl)amino]phenyl}carbamothioyl)-1,3-benzodioxole-5-carboxamide, also known as BTCP, is a chemical compound that has gained attention in scientific research for its potential therapeutic applications.
Mecanismo De Acción
N-({3-[(thiophen-2-ylcarbonyl)amino]phenyl}carbamothioyl)-1,3-benzodioxole-5-carboxamide is believed to exert its therapeutic effects through various mechanisms of action. One such mechanism is its ability to inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response. N-({3-[(thiophen-2-ylcarbonyl)amino]phenyl}carbamothioyl)-1,3-benzodioxole-5-carboxamide is also believed to induce apoptosis in cancer cells through the activation of caspases, which are enzymes involved in the process of programmed cell death.
Biochemical and Physiological Effects
N-({3-[(thiophen-2-ylcarbonyl)amino]phenyl}carbamothioyl)-1,3-benzodioxole-5-carboxamide has been shown to have various biochemical and physiological effects in scientific research studies. One such effect is its ability to inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response. N-({3-[(thiophen-2-ylcarbonyl)amino]phenyl}carbamothioyl)-1,3-benzodioxole-5-carboxamide has also been shown to induce apoptosis in cancer cells, suggesting its potential as an anti-cancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-({3-[(thiophen-2-ylcarbonyl)amino]phenyl}carbamothioyl)-1,3-benzodioxole-5-carboxamide in lab experiments is its potential as a therapeutic agent for various diseases. However, one limitation is the need for further research to fully understand its mechanisms of action and potential side effects.
Direcciones Futuras
For N-({3-[(thiophen-2-ylcarbonyl)amino]phenyl}carbamothioyl)-1,3-benzodioxole-5-carboxamide research include investigating its potential as a therapeutic agent for various diseases, such as cancer and inflammatory diseases. Further research is also needed to fully understand its mechanisms of action and potential side effects. Additionally, research on the optimization of the synthesis method for N-({3-[(thiophen-2-ylcarbonyl)amino]phenyl}carbamothioyl)-1,3-benzodioxole-5-carboxamide may lead to more efficient and cost-effective production of the compound.
Métodos De Síntesis
N-({3-[(thiophen-2-ylcarbonyl)amino]phenyl}carbamothioyl)-1,3-benzodioxole-5-carboxamide can be synthesized through a multistep reaction process. The starting material for the synthesis is 2-bromo-1,3-benzodioxole, which is reacted with thiophene-2-carboxylic acid to form 2-(thiophen-2-yl)-1,3-benzodioxole. This compound is then reacted with thionyl chloride to form 2-(thiophen-2-ylcarbonyl)-1,3-benzodioxole. The final step involves the reaction of 2-(thiophen-2-ylcarbonyl)-1,3-benzodioxole with 3-aminobenzoic acid and thiourea to form the final product, N-({3-[(thiophen-2-ylcarbonyl)amino]phenyl}carbamothioyl)-1,3-benzodioxole-5-carboxamide.
Aplicaciones Científicas De Investigación
N-({3-[(thiophen-2-ylcarbonyl)amino]phenyl}carbamothioyl)-1,3-benzodioxole-5-carboxamide has been studied for its potential therapeutic applications in various scientific research studies. One such study investigated the use of N-({3-[(thiophen-2-ylcarbonyl)amino]phenyl}carbamothioyl)-1,3-benzodioxole-5-carboxamide as a potential anti-inflammatory agent. The study found that N-({3-[(thiophen-2-ylcarbonyl)amino]phenyl}carbamothioyl)-1,3-benzodioxole-5-carboxamide was able to inhibit the production of pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent.
Another study investigated the use of N-({3-[(thiophen-2-ylcarbonyl)amino]phenyl}carbamothioyl)-1,3-benzodioxole-5-carboxamide as a potential anti-cancer agent. The study found that N-({3-[(thiophen-2-ylcarbonyl)amino]phenyl}carbamothioyl)-1,3-benzodioxole-5-carboxamide was able to induce apoptosis in cancer cells, suggesting its potential as an anti-cancer agent.
Propiedades
Nombre del producto |
N-({3-[(thiophen-2-ylcarbonyl)amino]phenyl}carbamothioyl)-1,3-benzodioxole-5-carboxamide |
|---|---|
Fórmula molecular |
C20H15N3O4S2 |
Peso molecular |
425.5 g/mol |
Nombre IUPAC |
N-[[3-(thiophene-2-carbonylamino)phenyl]carbamothioyl]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C20H15N3O4S2/c24-18(12-6-7-15-16(9-12)27-11-26-15)23-20(28)22-14-4-1-3-13(10-14)21-19(25)17-5-2-8-29-17/h1-10H,11H2,(H,21,25)(H2,22,23,24,28) |
Clave InChI |
XDSPMYRFQSEPRW-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC(=S)NC3=CC=CC(=C3)NC(=O)C4=CC=CS4 |
SMILES canónico |
C1OC2=C(O1)C=C(C=C2)C(=O)NC(=S)NC3=CC=CC(=C3)NC(=O)C4=CC=CS4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-[4,5-Dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-[4,5-dihydroxy-6-methyl-3-(3,4,5,6-tetrahydroxyoxan-2-yl)oxyoxan-2-yl]oxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one](/img/structure/B237663.png)
![N-[3-chloro-2-(1-piperidinyl)phenyl]-N'-(2-furoyl)thiourea](/img/structure/B237670.png)










![N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]butanamide](/img/structure/B237715.png)